molecular formula C14H15NO2 B5737496 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one CAS No. 88322-63-8

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one

Cat. No.: B5737496
CAS No.: 88322-63-8
M. Wt: 229.27 g/mol
InChI Key: GTMZKESNFYTSOW-UHFFFAOYSA-N
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Description

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core with a 4-methyl group and a 3-(3-oxobutyl) substituent, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 3-oxobutyl bromide.

    Alkylation Reaction: The 4-methylquinoline undergoes an alkylation reaction with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core. This step may require the use of a catalyst such as palladium on carbon and hydrogen gas under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the 3-(3-oxobutyl) substituent can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl or alkyl groups.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptosis pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinoline: Lacks the 3-(3-oxobutyl) substituent, making it less versatile in chemical reactions.

    3-(3-oxobutyl)quinolin-2(1H)-one: Lacks the 4-methyl group, which may affect its biological activity and chemical reactivity.

    Quinoline N-oxide derivatives: Oxidized forms of quinoline with different biological properties.

Uniqueness

4-methyl-3-(3-oxobutyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-3-(3-oxobutyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9(16)7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)17/h3-6H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMZKESNFYTSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355058
Record name AC1LG7VC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88322-63-8
Record name AC1LG7VC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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